5,7-Dichloroquinoline-3-carboxylic acid
Overview
Description
5,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2 and a molecular weight of 242.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. Quinoline derivatives are particularly noted for their biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the reaction of 3-carboxyquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 7 positions . This reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) or coupling agents like DCC.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-oxides: Formed through oxidation.
Dihydroquinoline Derivatives: Formed through reduction.
Amides and Esters: Formed through coupling reactions.
Scientific Research Applications
5,7-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . In agrochemicals, it functions as a synthetic auxin, disrupting plant growth and development .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
3,7-Dichloroquinoline-8-carboxylic acid: Shares structural similarities but differs in the position of the carboxylic acid group.
Quinclorac: An herbicide with a similar quinoline structure but different functional groups.
Uniqueness
5,7-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form a variety of derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5,7-dichloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVXPOMGBAOWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589091 | |
Record name | 5,7-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-83-2 | |
Record name | 5,7-Dichloro-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948293-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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